
Oligopeptide-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oligopeptide-20 is a synthetic peptide composed of 12 amino acids. It mimics Somatomedin, a growth factor involved in normal skin growth, healing, and wound repair. This compound is known for its ability to increase cell proliferation of skin keratinocytes and fibroblasts, thereby accelerating the restoration of damaged skin . This compound is widely used in anti-aging and skin conditioning products due to its ability to boost collagen and elastin production, improve skin elasticity, suppleness, and firmness .
準備方法
Synthetic Routes and Reaction Conditions
Oligopeptide-20 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Oligopeptide-20 can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS under anhydrous conditions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Oligopeptide-20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential in wound healing, anti-aging, and skin regeneration therapies.
Industry: Incorporated into cosmetic formulations for its skin conditioning and anti-aging properties.
作用機序
Oligopeptide-20 exerts its effects by mimicking Somatomedin, a growth factor that activates cell surface receptors. This activation triggers intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, leading to increased cell proliferation, collagen synthesis, and tissue repair . The peptide also enhances the expression of collagen, elastin, and fibronectin, contributing to improved skin structure and function .
類似化合物との比較
Similar Compounds
Oligopeptide-1: Composed of glycine, histidine, and lysine, known for its skin repair properties.
Palmitoyl Oligopeptide: A fatty acid-modified peptide with good skin penetration and moisturizing effects.
RH-Oligopeptide: Produced by genetic recombinant technology, promotes cell growth and skin barrier repair.
Uniqueness of Oligopeptide-20
This compound is unique due to its specific amino acid sequence that closely mimics Somatomedin, making it highly effective in promoting skin regeneration and repair. Its ability to enhance collagen and elastin production sets it apart from other peptides, making it a valuable ingredient in anti-aging and skin conditioning products .
特性
分子式 |
C65H109N19O16S2 |
|---|---|
分子量 |
1476.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H109N19O16S2/c1-35(2)31-45(79-53(89)41(15-10-27-73-65(70)71)75-52(88)40(67)13-9-26-72-64(68)69)56(92)76-42(22-23-51(86)87)54(90)77-43(24-30-102-6)55(91)80-47(33-38-18-20-39(85)21-19-38)58(94)82-48(34-101)59(95)74-37(5)61(97)83-28-11-16-49(83)60(96)81-46(32-36(3)4)57(93)78-44(14-7-8-25-66)62(98)84-29-12-17-50(84)63(99)100/h18-21,35-37,40-50,85,101H,7-17,22-34,66-67H2,1-6H3,(H,74,95)(H,75,88)(H,76,92)(H,77,90)(H,78,93)(H,79,89)(H,80,91)(H,81,96)(H,82,94)(H,86,87)(H,99,100)(H4,68,69,72)(H4,70,71,73)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChIキー |
NZGHUDGEFVXNSR-KILGZPTDSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


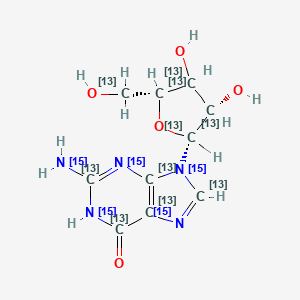
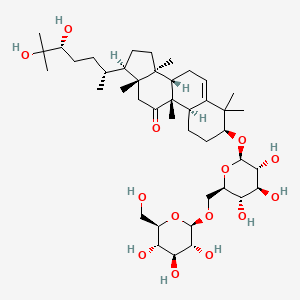
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


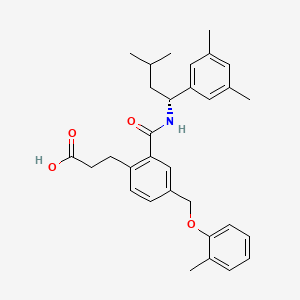
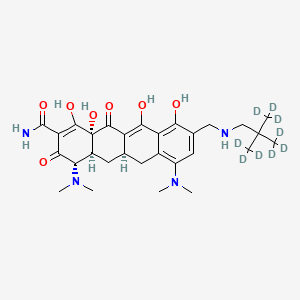
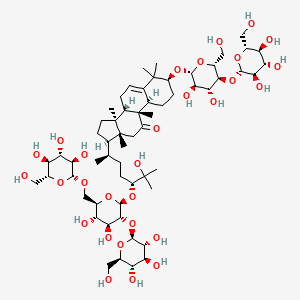
![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

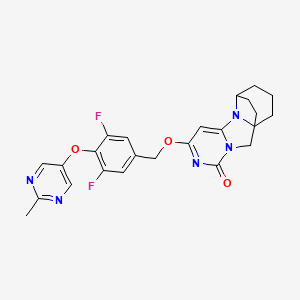
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
